(2-Methylphenyl)phenyldiazene

Catalog No.
S14323198
CAS No.
6676-90-0
M.F
C13H12N2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylphenyl)phenyldiazene

CAS Number

6676-90-0

Product Name

(2-Methylphenyl)phenyldiazene

IUPAC Name

(2-methylphenyl)-phenyldiazene

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C13H12N2/c1-11-7-5-6-10-13(11)15-14-12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

CFNRNHFKQPOFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC=CC=C2

(2-Methylphenyl)phenyldiazene, also known as 2-methyl-1,2-diphenyldiazene, is an azo compound characterized by the presence of a diazene functional group (N=N-N=N-) connecting two aromatic rings. The compound's molecular formula is C13H12N2C_{13}H_{12}N_2, and it features a 2-methylphenyl group attached to one of the phenyl groups in the diazene structure. Azo compounds are notable for their vibrant colors and are widely used in dyes and pigments.

Typical of azo compounds, including:

  • Azo Coupling Reactions: This compound can react with electrophiles to form new azo compounds, which are often more complex and can have varied applications in dye chemistry.
  • Reduction Reactions: The diazene bond can be reduced to form amines, which can further participate in other organic reactions.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different substituents on the phenyl rings.

Research indicates that azo compounds, including (2-Methylphenyl)phenyldiazene, exhibit various biological activities. Studies have shown that azo derivatives can possess antibacterial and antifungal properties. For instance, transition metal complexes of azo compounds have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and antifungal effects against species like Aspergillus niger .

(2-Methylphenyl)phenyldiazene can be synthesized through several methods:

  • Azo Coupling: This method involves the reaction of a diazonium salt with an aromatic compound. For example, 2-methylphenol can be diazotized and then coupled with another aromatic amine.
  • Reduction of Azo Compounds: Starting from a suitable azo compound, reduction using agents like lithium aluminum hydride or catalytic hydrogenation can yield (2-Methylphenyl)phenyldiazene.
  • Direct Synthesis from Hydrazine: The compound can also be synthesized by reacting hydrazine derivatives with appropriate carbonyl compounds under acidic conditions to form the diazene linkage.

(2-Methylphenyl)phenyldiazene has several applications:

  • Dyes and Pigments: Due to its vibrant color properties, it is used in textile dyes and inks.
  • Biological Research: Its derivatives are investigated for potential pharmaceutical applications due to their biological activities.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Several compounds share structural similarities with (2-Methylphenyl)phenyldiazene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PhenyldiazeneC12H12N2C_{12}H_{12}N_2Simple structure without methyl substitution
4-MethylphenyldiazeneC13H12N2C_{13}H_{12}N_2Methyl group at the para position on one phenyl ring
2-EthylphenylphenyldiazeneC14H16N2C_{14}H_{16}N_2Contains an ethyl group instead of a methyl group
4-ChlorophenyldiazeneC12H10ClN2C_{12}H_{10}ClN_2Chlorine substituent introduces halogen reactivity

Uniqueness of (2-Methylphenyl)phenyldiazene

The uniqueness of (2-Methylphenyl)phenyldiazene lies in its specific substitution pattern, which affects its chemical reactivity and biological activity compared to other similar azo compounds. The presence of the methyl group at the ortho position influences steric hindrance and electronic properties, potentially enhancing its biological interactions or altering its dyeing characteristics.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

196.100048391 g/mol

Monoisotopic Mass

196.100048391 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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